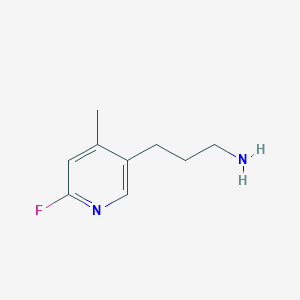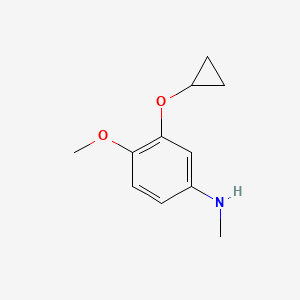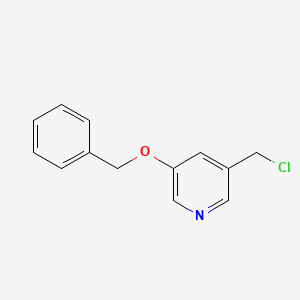
Tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates It features a benzofuran ring system, which is a fused bicyclic structure consisting of a benzene ring and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate.
Carbamate Formation: The final step involves the reaction of the benzofuran derivative with an isocyanate or carbamoyl chloride to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The benzofuran ring system may also interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Tert-butyl 2-ethylbenzofuran-7-ylcarbamate: Similar structure but lacks the dihydro component.
2-Ethyl-2,3-dihydrobenzofuran-7-ylcarbamate: Similar structure but lacks the tert-butyl group.
Tert-butyl 2,3-dihydrobenzofuran-7-ylcarbamate: Similar structure but lacks the ethyl group.
Uniqueness: Tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate is unique due to the presence of both the tert-butyl and ethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups with the benzofuran ring system enhances its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
tert-butyl N-(2-ethyl-2,3-dihydro-1-benzofuran-7-yl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-5-11-9-10-7-6-8-12(13(10)18-11)16-14(17)19-15(2,3)4/h6-8,11H,5,9H2,1-4H3,(H,16,17) |
Clave InChI |
WUGOQEFPNLTMRK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2=C(O1)C(=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


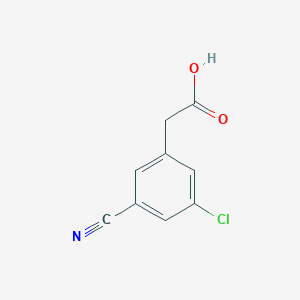
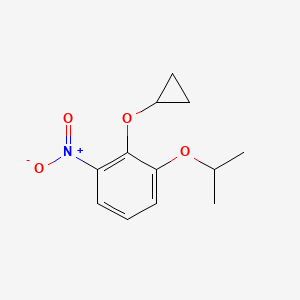

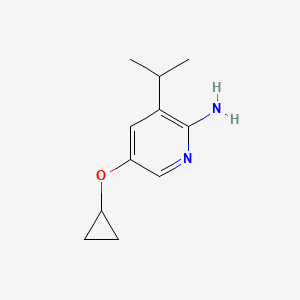

![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)
